molecular formula C17H27N3O B4385932 4-(2,3-dimethylphenyl)-N,N-diethyl-1-piperazinecarboxamide

4-(2,3-dimethylphenyl)-N,N-diethyl-1-piperazinecarboxamide

Cat. No. B4385932
M. Wt: 289.4 g/mol
InChI Key: RAQWJKMDOJZDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethylphenyl)-N,N-diethyl-1-piperazinecarboxamide, also known as compound X, is a chemical compound that has been of interest to researchers due to its potential pharmacological effects. This compound has been synthesized and studied for its potential use in various scientific applications.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenyl)-N,N-diethyl-1-piperazinecarboxamide X is not fully understood, but it is believed to act as a dopamine receptor antagonist. This means that it blocks the action of dopamine in the brain, which can lead to a decrease in psychotic symptoms.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine levels in the brain, which can lead to a decrease in psychotic symptoms. Additionally, it has been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to block the action of certain enzymes in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,3-dimethylphenyl)-N,N-diethyl-1-piperazinecarboxamide X in lab experiments is that it has been well-studied and its synthesis is well-established. Additionally, its potential pharmacological effects make it a promising 4-(2,3-dimethylphenyl)-N,N-diethyl-1-piperazinecarboxamide for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-(2,3-dimethylphenyl)-N,N-diethyl-1-piperazinecarboxamide X. One area of interest is its potential use as an antipsychotic drug. Further studies could be conducted to better understand its mechanism of action and its potential efficacy in treating psychotic symptoms. Additionally, its potential use as an analgesic and anti-inflammatory agent could be further explored. Finally, studies could be conducted to investigate the potential side effects and toxicity of 4-(2,3-dimethylphenyl)-N,N-diethyl-1-piperazinecarboxamide X.

Scientific Research Applications

Compound X has been studied for its potential use in various scientific applications. It has been shown to have potential as an antipsychotic drug due to its ability to bind to dopamine receptors in the brain. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-(2,3-dimethylphenyl)-N,N-diethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-5-18(6-2)17(21)20-12-10-19(11-13-20)16-9-7-8-14(3)15(16)4/h7-9H,5-6,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQWJKMDOJZDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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